molecular formula C8H12N2O3S B13936207 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine

5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine

Cat. No.: B13936207
M. Wt: 216.26 g/mol
InChI Key: SESOFDYATSTDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is an organic compound that belongs to the class of pyridines and derivatives This compound is characterized by the presence of an ethylsulfonyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine typically involves multiple steps. One common method starts with the commercially available 4-methoxybenzene-1-sulfonyl chloride. The synthetic route includes the following steps:

    Methylation: The starting material undergoes methylation to introduce the methoxy group.

    Thiocyanation: The intermediate product is then subjected to thiocyanation.

    Ethylation: The thiocyanated product is ethylated to introduce the ethylsulfonyl group.

    Oxidation: Finally, the compound is oxidized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting this receptor, the compound can impede angiogenesis, the process of new blood vessel formation, which is crucial in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)-3-methoxy-2-pyridinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit VEGFR2 makes it particularly valuable in cancer research and treatment.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

5-ethylsulfonyl-3-methoxypyridin-2-amine

InChI

InChI=1S/C8H12N2O3S/c1-3-14(11,12)6-4-7(13-2)8(9)10-5-6/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

SESOFDYATSTDCM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(N=C1)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.